molecular formula C15H15N3O B2627065 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone CAS No. 1448078-39-4

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone

Cat. No.: B2627065
CAS No.: 1448078-39-4
M. Wt: 253.305
InChI Key: FKSYPASRODELCP-UHFFFAOYSA-N
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Description

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone is a synthetic organic compound featuring a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This core structure is a significant pharmacophore in drug discovery, with recent research identifying 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a potent new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, exhibiting IC50 values in the nanomolar range and demonstrating promising anti-tumor activity in vitro . The incorporation of the m-tolyl group and ketone functionality influences the compound's electronic properties and lipophilicity, which are critical for its binding affinity and permeability. The pyrrolo[3,4-d]pyrimidine scaffold is also recognized as a key structural element in the development of small molecule inhibitors that target crucial cellular signaling pathways, particularly protein kinases involved in cell cycle regulation and DNA damage response . As such, this compound serves as a valuable building block and lead candidate for researchers in oncology and chemical biology, facilitating the exploration of novel therapeutic agents. It is intended solely for non-human research applications in a controlled laboratory setting. This product is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-3-2-4-12(5-11)6-15(19)18-8-13-7-16-10-17-14(13)9-18/h2-5,7,10H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSYPASRODELCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tolyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from related structures:

  • Oxadiazole Derivatives: describes 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (e.g., compounds 2a–b), where the oxadiazole ring replaces the pyrrolopyrimidine core. These derivatives exhibit antibacterial activity, with para-substituted aryl groups (e.g., 4-dimethylaminophenyl in 2a) showing enhanced potency against S. aureus and P. aeruginosa .
  • Imidazo-Pyrrolo-Pyrazines: Patent compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone () incorporate additional fused imidazole rings, increasing structural rigidity and likely targeting kinase ATP-binding pockets .
  • Triazolo-Pyrrolo-Pyrazines : Derivatives such as (1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanecarbonitrile () feature triazole moieties, which may enhance metabolic stability and selectivity in enzyme inhibition .

Substituent Effects on Activity

  • Aryl Group Position : highlights that para-substituted aryl groups (e.g., 4-chlorophenyl in 2b) optimize antibacterial activity in oxadiazoles. In contrast, the target compound’s meta-substituted m-tolyl group may favor interactions with hydrophobic pockets in kinase targets, where steric accommodation is critical .
  • Heterocyclic Additions : The imidazo and triazolo extensions in patent compounds (–4) likely improve binding to deep enzymatic pockets, whereas the simpler pyrrolopyrimidine core in the target compound may offer broader substrate compatibility .

Key Research Findings and Hypotheses

  • Antimicrobial vs.
  • Meta-Substitution Advantage : The m-tolyl group’s meta-methyl group may reduce metabolic oxidation compared to para-substituted analogs, improving pharmacokinetic stability .

Biological Activity

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone is a compound belonging to the pyrrolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H15N3O
  • Molecular Weight : 269.30 g/mol
  • Chemical Structure : The compound features a pyrrolopyrimidine core with an m-tolyl substituent, which enhances its interaction with biological targets.

Table 1: Key Structural Features

FeatureDescription
Core StructurePyrrolopyrimidine
Substituentm-Tolyl group
Functional GroupsKetone group

Biological Activities

Research indicates that derivatives of pyrrolopyrimidines, including 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone, exhibit a range of biological activities:

  • Anticancer Activity : Compounds in this class have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that pyrrolopyrimidine derivatives can inhibit key signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has potential applications in treating bacterial infections due to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research has demonstrated that similar compounds can modulate inflammatory pathways, suggesting a role in managing inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeEvidence/Findings
AnticancerInhibition of cancer cell lines (e.g., MCF-7)
AntimicrobialDisruption of bacterial growth
Anti-inflammatoryModulation of cytokine release

Synthesis Methods

The synthesis of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. Common methodologies include:

  • Cyclization Reactions : Starting from pyridine and pyrimidine derivatives to form the pyrrolopyrimidine core.
  • Functionalization : Introduction of the m-tolyl group through electrophilic aromatic substitution.

Table 3: Synthesis Overview

StepDescription
Step 1: Core FormationCyclization of precursors
Step 2: Substituent AdditionElectrophilic substitution with m-tolyl

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity Study : A study on pyrrolopyrimidine derivatives found significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases responsible for tumor growth.
  • Antimicrobial Efficacy : Research demonstrated that certain pyrrolopyrimidine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Inflammation Modulation : Another study highlighted the anti-inflammatory properties of similar compounds through the inhibition of NF-kB signaling pathways, suggesting potential therapeutic applications in chronic inflammatory diseases.

Table 4: Case Study Highlights

Study FocusFindings
Antitumor ActivitySignificant cytotoxicity in multiple cell lines
Antimicrobial EfficacyPotent activity against common bacterial strains
Inflammation ModulationInhibition of NF-kB pathway

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